molecular formula C11H10F2N2O4 B2638246 (2,6-Difluoro-3-nitrophenyl)(morpholino)methanone CAS No. 260554-75-4

(2,6-Difluoro-3-nitrophenyl)(morpholino)methanone

Cat. No.: B2638246
CAS No.: 260554-75-4
M. Wt: 272.208
InChI Key: KRZCXYNWMQWJJY-UHFFFAOYSA-N
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Description

“(2,6-Difluoro-3-nitrophenyl)(morpholino)methanone” is a chemical compound with the molecular formula C11H10F2N2O4 . It is used in laboratory settings .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 272.2 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis and Crystal Structure

  • A study by Tang and Fu (2018) focused on the synthesis of a structurally related compound, demonstrating its potential antitumor activity against several cancer cell lines, highlighting the importance of the morpholino group in medicinal chemistry (Zhi-hua Tang & W. Fu, 2018).

Biological Activity

  • Research by Wang et al. (2017) synthesized a compound for imaging LRRK2 enzyme in Parkinson's disease, showing the versatility of morpholino derivatives in developing diagnostic tools (Min Wang et al., 2017).
  • Another study by Wang et al. (2016) synthesized an important intermediate for the development of biologically active compounds, underlining the role of morpholino derivatives in anticancer drug synthesis (Linxiao Wang et al., 2016).

Mechanistic Studies

  • Fasani et al. (2008) investigated the defluorination of an aminofluorophenyl oxazolidinone, providing insights into the photophysical properties of such compounds and their potential for photochemical applications (E. Fasani et al., 2008).

Synthetic Methodologies

  • Kopach et al. (2009) reported on the practical synthesis of a chiral morpholine derivative, demonstrating the utility of these compounds as intermediates in pharmaceutical development (M. Kopach et al., 2009).

Properties

IUPAC Name

(2,6-difluoro-3-nitrophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O4/c12-7-1-2-8(15(17)18)10(13)9(7)11(16)14-3-5-19-6-4-14/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZCXYNWMQWJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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